2,2-二甲基环丙烷-1-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid is described using pig liver esterase mediated hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate, followed by a Curtius type reaction and final alkaline hydrolysis . Another study reports the synthesis of 2,2-dimethylcyclopropane carboxylic acid through esterification, cyclopropanation, and hydrolysis, with a chiral resolution step to obtain the (S)-(+)-enantiomer . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride.

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives are crucial for their reactivity and properties. The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the importance of intermolecular hydrogen bonds . This information is valuable for understanding the conformational preferences and potential intermolecular interactions of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride.

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions, often involving the ring structure. Radical cascade reactions using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor have been used to synthesize functionalized bicyclo[3.3.0]octane derivatives . Additionally, the reactivity of 1,2-dichloro-3,3-dimethylcyclopropene towards alkenes has been studied, leading to products derived from 1,2-dichloro-3-methylbut-2-en-1-ylidene . These studies demonstrate the types of reactions that cyclopropane derivatives can participate in, which may be relevant to the chemical behavior of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. Mass spectrometric studies of cyclopropanes with electronegative substituents have shown randomization of methoxy groups prior to decomposition of the molecular ion, indicating the impact of substituents on the stability and fragmentation patterns of these compounds . The crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide provides additional data on the solid-state properties of a cyclopropane derivative . These findings contribute to a broader understanding of the physical and chemical properties that could be expected for 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride.

科学研究应用

合成和化学性质

2,2-二甲基环丙烷-1-羧酰脲盐酸盐在各种研究中被探讨,重点关注合成和化学性质。Li Gong(2007)讨论了2,2-二甲基环丙烷羧酸的合成和分离,强调其作为药物和杀虫剂生产中的重要中间体。涵盖了不同的合成途径及其评价,强调了使用金属催化剂合成手性产品的重要性(Li Gong, 2007)。

工业设计和理论研究

Shi等人(2006)对(S)-(+)-2,2-二甲基环丙烷羧酰胺(Cilastatin的中间体)在不同溶剂中在不同温度下的溶解度进行了研究,为工业设计和进一步的理论研究提供了重要支持(Shi et al., 2006)。

分析应用

2018年,Klimowska和Wielgomas开发了一种新颖的环保分析方法,使用微萃取技术测定了人类尿液样本中的拟除虫剂代谢物,包括顺式-2,2-二甲基-3-(2-氯-3,3,3-三氟-1-丙烯基)-环丙烷羧酸。该方法突出了2,2-二甲基环丙烷-1-羧酰脲盐酸盐在先进分析技术中的应用(Klimowska & Wielgomas, 2018)。

生物医学研究

在生物医学研究领域,陈新志(2005)讨论了2,2-二甲基环丙烷羧酸的合成和手性分离,这是Cilastatin的关键中间体。该研究提出了一种新的合成途径和改进的手性分离程序,这些方法干净、方便,适合工业化(Chen Xin-zhi, 2005)。

环境监测

该化合物的衍生物已被用于环境监测。Baker等人(2004)描述了一种测量人类尿液中代谢物的方法,这些代谢物被认为是许多拟除虫剂暴露的可靠生物标志物。该方法使用化合物的稳定同位素标记类似物,突显了2,2-二甲基环丙烷-1-羧酰脲盐酸盐衍生物在环境健康研究中的相关性(Baker et al., 2004)。

安全和危害

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and it has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

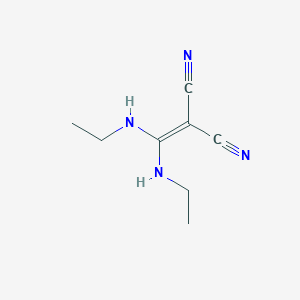

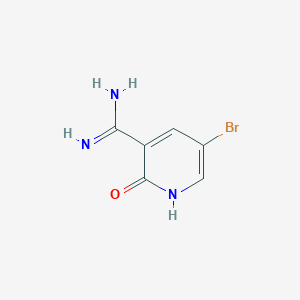

IUPAC Name |

2,2-dimethylcyclopropane-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2)3-4(6)5(7)8;/h4H,3H2,1-2H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVZFOLYAKWOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=N)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride | |

CAS RN |

1314964-35-6 |

Source

|

| Record name | 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)